molecular formula C18H22ClN5O2S B2951690 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide CAS No. 1286699-73-7

4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide

Cat. No.: B2951690
CAS No.: 1286699-73-7
M. Wt: 407.92
InChI Key: DSTXAYILOWSSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S/c1-3-21-17(25)15-14(20)16(27-22-15)18(26)24-8-6-23(7-9-24)13-10-12(19)5-4-11(13)2/h4-5,10H,3,6-9,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXAYILOWSSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.